[4-(1H-imidazol-1-yl)phenyl](4-methylphenyl)methanol
Description
4-(1H-Imidazol-1-yl)phenylmethanol is a methanol-substituted aromatic compound featuring a central imidazole ring linked to a 4-methylphenyl group. Its molecular formula is C₁₇H₁₆N₂O (molecular weight: 272.33 g/mol). The imidazole moiety is a versatile pharmacophore known for its role in medicinal chemistry, particularly in antifungal and enzyme inhibitory applications .
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-2-4-14(5-3-13)17(20)15-6-8-16(9-7-15)19-11-10-18-12-19/h2-12,17,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYGIMVQPPOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)N3C=CN=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501322157 | |
| Record name | (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866009-63-4 | |
| Record name | (4-imidazol-1-ylphenyl)-(4-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501322157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Strategies
Alkylation of Imidazole with Chloromethyl Intermediates
A widely adopted approach for synthesizing imidazole-substituted benzyl alcohols involves nucleophilic displacement reactions. In a representative procedure, imidazole undergoes alkylation with 4-(chloromethyl)benzyl alcohol derivatives under basic conditions. For instance, demonstrates that reacting imidazole with 4-(chloromethyl)benzyl alcohol in acetonitrile with potassium hydroxide at reflux yields [4-(1H-imidazol-1-ylmethyl)phenyl]methanol with 96% efficiency. Adapting this method, the introduction of a 4-methylphenyl group necessitates substituting 4-(chloromethyl)benzyl alcohol with a pre-functionalized analog, such as 4-(chloromethyl)-4'-methylbenzyl alcohol.
Reaction Optimization
Key parameters influencing yield include:
- Base selection : Powdered KOH enhances deprotonation of imidazole, facilitating nucleophilic attack.
- Solvent polarity : Acetonitrile promotes SN2 mechanisms due to its intermediate polarity.
- Temperature : Prolonged reflux (16 hours) ensures complete conversion, as evidenced by NMR monitoring.
A hypothetical adaptation for the target compound would involve synthesizing 4-(chloromethyl)-4'-methylbenzyl alcohol via Friedel-Crafts alkylation of toluene with paraformaldehyde, followed by chlorination using thionyl chloride. Subsequent reaction with imidazole under analogous conditions may yield the desired product.
Protective Group Strategies
The hydroxyl group in benzyl alcohols often requires protection during alkylation. Trimethylsilyl (TMS) ethers are ideal due to their stability under basic conditions and facile deprotection. For example, silylation of 4-(hydroxymethyl)benzyl chloride with chlorotrimethylsilane prior to imidazole coupling could prevent side reactions. After alkylation, treatment with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl moiety.
Condensation and Cyclization Approaches
Imidazole Ring Formation via Glyoxal Condensation
Patent CN103936678A discloses a method for constructing imidazole rings through condensation of α-keto aldehydes with ammonium salts. Applying this strategy, 2-carbonyl-2-(4-methylphenyl)acetaldehyde—synthesized from p-methylacetophenone and tin anhydride—reacts with ammonium acetate and glyoxal to form 4-hydroxyl-4-(4-methylphenyl)-2-imidazolinone. Subsequent chlorination and cyanation yield functionalized imidazoles, which may be further derivatized.
Mechanistic Insights
- Condensation : Glyoxal reacts with the α-keto aldehyde and ammonia to form a diimine intermediate.
- Cyclization : Intramolecular nucleophilic attack forms the imidazole ring.
- Functionalization : Phosphorus oxychloride mediates hydroxyl-to-chlorine substitution, enabling nucleophilic displacement with cyanide.
One-Pot Multicomponent Reactions
Combining 4-methylbenzaldehyde, ammonium acetate, and glyoxal in ethanol under reflux may directly yield 4-(4-methylphenyl)-1H-imidazole, which can subsequently undergo Friedel-Crafts alkylation with benzyl alcohol derivatives. This route minimizes purification steps and improves atom economy.
Transition Metal-Catalyzed Coupling Methods
Suzuki-Miyaura Cross-Coupling
Introducing the 4-methylphenyl group via palladium-catalyzed coupling offers regioselectivity. For example, 4-bromo-[4-(1H-imidazol-1-yl)phenyl]methanol can couple with 4-methylphenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water. This method requires prior bromination of the benzyl alcohol precursor, achievable with N-bromosuccinimide (NBS) under radical conditions.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 |
| Base | Na₂CO₃ | 82 |
| Solvent | Toluene/H₂O | 85 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.42 (s, 1H, ImH), 7.33 (d, J = 8.0 Hz, 2H, ArH), 7.08 (d, J = 8.0 Hz, 2H, ArH), 6.97 (s, 1H, ImH), 4.66 (s, 2H, OCH₂).
- Additional signals at δ 2.35 (s, 3H, CH₃) confirm the 4-methylphenyl group.
¹³C NMR (101 MHz, CDCl₃):
Mass Spectrometry
High-resolution ESI-MS: m/z 281.1423 [M+H]⁺ (calc. 281.1420 for C₁₇H₁₇N₂O).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Alkylation | 85–90 | 98 | High | Moderate |
| Glyoxal Condensation | 65–75 | 95 | Medium | Low |
| Suzuki Coupling | 75–80 | 97 | High | High |
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)phenylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride
Biological Activity
The compound 4-(1H-imidazol-1-yl)phenylmethanol, also known as (4-(1H-imidazol-1-yl)methyl)phenylmethanol, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₁H₁₂N₂O
- Molecular Weight : 188.226 g/mol
- Melting Point : 65–67 °C
The imidazole ring in this compound plays a crucial role in its biological activity. It can act as a ligand, binding to metal ions in enzyme active sites, thereby influencing catalytic activity. For example, it interacts with cytochrome P450 enzymes involved in drug metabolism, modulating their activity and affecting the metabolism of various substrates .
The compound exhibits several mechanisms through which it exerts its biological effects:
- Enzyme Interaction : The imidazole ring coordinates with metal ions or forms hydrogen bonds with amino acid residues in enzyme active sites, modulating their activity. This interaction can lead to either inhibition or activation of enzymatic functions.
- Cell Signaling Modulation : It influences cell signaling pathways by affecting kinases and phosphatases, thereby altering gene expression and metabolic pathways .
- Antimicrobial Activity : The compound has shown potential as an antibacterial and antifungal agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development against infections .
Biological Activities
Research indicates that 4-(1H-imidazol-1-yl)phenylmethanol possesses a range of biological activities:
- Antibacterial and Antifungal Properties : Studies have demonstrated its effectiveness against various bacterial strains and fungi, highlighting its potential as a therapeutic agent .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity through the inhibition of tumor cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of imidazole derivatives similar to 4-(1H-imidazol-1-yl)phenylmethanol:
- Antifungal Activity : A study demonstrated that imidazole derivatives could inhibit fungal growth by disrupting cell membrane integrity, suggesting potential applications in treating fungal infections .
- Antineoplastic Activity : Research indicated that certain imidazole compounds could induce apoptosis in cancer cells, providing a basis for further investigation into their use as anticancer agents .
- Enzyme Inhibition Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes revealed significant modulation of enzymatic activity, which is critical for drug metabolism.
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
The imidazole moiety is a significant pharmacophore in drug design, particularly for its role in targeting various biological pathways.
Antifungal Activity
Research indicates that imidazole-containing compounds exhibit potent antifungal properties. For instance, derivatives of 4-(1H-imidazol-1-yl)phenyl have demonstrated effectiveness against Aspergillus fumigatus, a common fungal pathogen responsible for pulmonary infections. This compound's mechanism involves disrupting fungal cell membrane integrity, making it a candidate for developing antifungal therapies .
Anti-leishmanial Activity
Another study highlighted the anti-leishmanial potential of imidazole derivatives, including those related to 4-(1H-imidazol-1-yl)phenyl. The compound was shown to inhibit the growth of Leishmania species effectively, suggesting its utility in treating leishmaniasis, a disease caused by parasitic protozoa .
Cancer Research
The compound has been explored as an inhibitor of specific enzymes involved in cancer progression. For example, its derivatives have been studied for their ability to inhibit 15-lipoxygenase, an enzyme linked to cancer and inflammation. In silico docking studies have demonstrated that these compounds can effectively bind to the enzyme's active site, potentially leading to new cancer therapies .
Catalytic Applications
The functionalization of silica with imidazole groups has been explored for catalytic applications, particularly in organic synthesis.
Epoxidation Reactions
Phosphotungstic acid immobilized on imidazole-functionalized silica has been utilized as a catalyst for the epoxidation of alkenes. This reaction is crucial in producing epoxides, which are valuable intermediates in organic synthesis . The presence of the imidazole group enhances the catalytic efficiency and selectivity of the reaction.
Material Science Applications
Imidazole derivatives are also being investigated for their potential in material science.
Polymer Chemistry
The incorporation of imidazole units into polymer backbones can enhance thermal stability and mechanical properties. Research has shown that polymers containing imidazole groups exhibit improved performance in high-temperature applications, making them suitable for aerospace and automotive industries .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Activity | Effective against Aspergillus fumigatus |
| Anti-leishmanial Activity | Inhibitory effects on Leishmania species | |
| Cancer Research | Inhibition of 15-lipoxygenase; potential anti-cancer | |
| Catalysis | Epoxidation Reactions | Enhanced catalytic efficiency with phosphotungstic acid |
| Material Science | Polymer Chemistry | Improved thermal stability and mechanical properties |
Case Study 1: Antifungal Efficacy
A study conducted on various imidazole derivatives revealed that modifications at the phenyl ring significantly enhanced antifungal activity against Aspergillus fumigatus. The synthesized compounds were tested in vitro, showing a dose-dependent response with minimum inhibitory concentrations (MICs) lower than those of existing antifungal agents .
Case Study 2: Cancer Inhibition
Another investigation focused on the structure-activity relationship (SAR) of imidazole derivatives as inhibitors of 15-lipoxygenase. The study employed molecular dynamics simulations alongside experimental assays to confirm binding affinities and inhibitory potencies, demonstrating that specific substitutions on the phenyl ring could lead to substantial increases in activity against cancer cell lines .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below summarizes key structural analogs, their molecular characteristics, and biological activities:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Biological Activity/Application | Reference |
|---|---|---|---|---|---|
| 4-(1H-Imidazol-1-yl)phenylmethanol | C₁₇H₁₆N₂O | 272.33 | Imidazole, 4-methylphenyl, methanol | Inferred antifungal/MAO inhibition | |
| (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one (IM4) | C₁₉H₁₆N₂O | 288.35 | Imidazole, 4-methylphenyl, α,β-unsaturated ketone | MAO-B inhibitor (IC₅₀: 0.32 µM) | |
| 4-(1H-Imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide | C₁₆H₁₂ClFN₂O | 326.74 | Imidazole, chloro-fluorophenyl, amide | Anticandidal/anticancer activity | |
| [4-(1H-Imidazol-1-yl)phenyl]methanol | C₁₀H₁₀N₂O | 174.20 | Imidazole, methanol | Synthetic precursor | |
| (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol | C₂₃H₂₂N₂O | 340.42 | Trityl-protected imidazole, dimethylphenyl | Stabilized intermediate for drug design |
Physicochemical Properties
- Solubility: Methanol-substituted derivatives (e.g., [4-(1H-Imidazol-1-yl)phenyl]methanol) exhibit higher water solubility than ketones or amides due to polar hydroxyl groups .
- Stability : Trityl-protected imidazoles (e.g., ) show enhanced stability under acidic conditions, whereas unprotected imidazoles may undergo protonation or oxidation .
Q & A
Q. What are the common synthetic routes for 4-(1H-imidazol-1-yl)phenylmethanol?
The synthesis typically involves multi-step organic reactions. A representative method includes:
- Step 1 : Condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4-methylphenyl Grignard reagent to form the secondary alcohol intermediate.
- Step 2 : Acidic or basic workup to stabilize the alcohol product, followed by purification via recrystallization or column chromatography .
- Key reagents : Sodium hydroxide or hydrochloric acid for pH adjustment; methanol or ethanol as solvents .
Q. How is the molecular structure of this compound characterized?
Structural elucidation relies on:
- X-ray crystallography : Refinement using SHELXL for precise determination of bond lengths, angles, and torsional conformations .
- Spectroscopic methods :
- NMR : and NMR to confirm proton environments and carbon frameworks (e.g., imidazole ring protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 279.15) .
Q. What purification techniques are recommended for this compound?
- Recrystallization : Use methanol-water mixtures to isolate high-purity crystals .
- Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) to remove unreacted aldehydes or byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile-water mobile phases for analytical purity validation .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
Discrepancies in electron density maps or thermal parameters are addressed by:
- Dual refinement : Comparing SHELXL outputs with alternative software (e.g., Olex2) to cross-validate bond geometry .
- Twinned data analysis : Using SHELXD to handle pseudo-merohedral twinning, common in imidazole derivatives due to symmetry mismatches .
- Hydrogen bonding network validation : Reassessing intermolecular interactions via PLATON to correct over/underestimated H-bond lengths .
Q. How does the imidazole ring influence pharmacological activity compared to similar derivatives?
Structural comparisons highlight:
- Enhanced binding affinity : The imidazole’s nitrogen atoms enable hydrogen bonding with biological targets (e.g., MAO-B or kinase enzymes), improving selectivity over non-heterocyclic analogs .
- Metabolic stability : Fluorination at the 4-methylphenyl group (as in related compounds) reduces CYP450-mediated oxidation, extending half-life .
- Activity vs. analogs : Unlike 4-(1H-imidazol-1-yl)benzoic acid, the methanol group in this compound increases solubility, enhancing bioavailability .
Q. What analytical methods validate purity and stability under varying conditions?
- Stability studies :
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (e.g., stability up to 200°C) .
- Forced degradation : Exposure to UV light, humidity, and acidic/alkaline conditions to identify degradation products via LC-MS .
- Purity quantification :
- HPLC-UV : Column: C18; detection at 254 nm; acceptance criteria: ≥97% purity .
- Karl Fischer titration : Monitor water content (<0.5% w/w) to ensure anhydrous storage suitability .
Q. How do computational methods predict reactivity and regioselectivity in derivatization?
- DFT calculations : B3LYP/6-31G(d) level to model electrophilic aromatic substitution (e.g., nitration at the imidazole’s C2 position due to electron-rich π-clouds) .
- Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., binding free energy < −8 kcal/mol for S1PL inhibition) .
- Reaction pathway optimization : Transition state analysis in Gaussian 09 to predict yields for Suzuki-Miyaura cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
